molecular formula C23H28ClN3O4S B12479079 [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B12479079
M. Wt: 478.0 g/mol
InChI Key: HFQUUWQKDNMTGJ-UHFFFAOYSA-N
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Description

[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features both piperidine and piperazine moieties. These structures are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the core phenyl rings and subsequent functionalization. The process often includes:

    Formation of the Piperidine and Piperazine Rings: These rings are synthesized separately through cyclization reactions involving appropriate precursors.

    Sulfonylation and Chlorination: The phenyl ring is chlorinated and sulfonylated to introduce the 4-chloro and piperidin-1-ylsulfonyl groups.

    Coupling Reactions: The piperidine and piperazine rings are then coupled to the functionalized phenyl rings using reagents like coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products of these reactions include various substituted derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medically, the compound is investigated for its potential therapeutic applications. Its interactions with specific molecular targets make it a candidate for drug development, particularly in areas like oncology and neurology.

Industry

In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.

    [4-(4-Methoxyphenyl)piperazin-1-yl]methanone: Used in various pharmacological studies.

Uniqueness

What sets [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone apart is its dual piperidine and piperazine moieties, which provide a unique combination of chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.

Properties

Molecular Formula

C23H28ClN3O4S

Molecular Weight

478.0 g/mol

IUPAC Name

(4-chloro-3-piperidin-1-ylsulfonylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H28ClN3O4S/c1-31-20-8-6-19(7-9-20)25-13-15-26(16-14-25)23(28)18-5-10-21(24)22(17-18)32(29,30)27-11-3-2-4-12-27/h5-10,17H,2-4,11-16H2,1H3

InChI Key

HFQUUWQKDNMTGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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